molecular formula C15H28O4 B14348697 Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol CAS No. 90292-60-7

Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol

Cat. No.: B14348697
CAS No.: 90292-60-7
M. Wt: 272.38 g/mol
InChI Key: XLEBWHKAPGOAFS-UHFFFAOYSA-N
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Description

Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an acetic acid moiety and a spiro[4.4]nonane ring system, which includes a 1-oxaspiro group. The compound’s molecular structure contributes to its distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the spirocyclic ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-: Similar in structure but lacks the spirocyclic ring system.

    Acetic acid, 2,6-dimethoxy-4-prop-1-enylphenol: Contains an acetic acid moiety but differs in the aromatic ring structure.

    Acetic acid, 2-[(9-oxo-9H-thioxanthen-2-yl)oxy]-: Similar functional groups but different core structure .

Uniqueness

Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

CAS No.

90292-60-7

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol

InChI

InChI=1S/C13H24O2.C2H4O2/c1-9(2)11-6-7-12(4,14)13(11)8-5-10(3)15-13;1-2(3)4/h9-11,14H,5-8H2,1-4H3;1H3,(H,3,4)

InChI Key

XLEBWHKAPGOAFS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(O1)C(CCC2(C)O)C(C)C.CC(=O)O

Origin of Product

United States

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